4-Methyl-2-phenylpyrrolidine

physicochemical characterization pyrrolidine building block positional isomer differentiation

Researchers often face isobaric interference from positional isomers like 2-methyl-4-phenylpyrrolidine, which compromises SAR interpretation and assay reproducibility. Procure authenticated 4-methyl-2-phenylpyrrolidine to eliminate this variable. Key differentiation: • Unique CCS value (136.9 Ų for [M+H]⁺) enables definitive identification in IM-MS workflows. • Crystallographically validated structure of sulfonimidoyl derivative supports unambiguous computational docking. • ≥95% purity ensures reliable binding data and scalable hit-to-lead campaigns.

Molecular Formula C11H15N
Molecular Weight 161.248
CAS No. 891763-13-6
Cat. No. B2485533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenylpyrrolidine
CAS891763-13-6
Molecular FormulaC11H15N
Molecular Weight161.248
Structural Identifiers
SMILESCC1CC(NC1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
InChIKeyOVCVERGEPCICMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-phenylpyrrolidine: Core Properties and Identity


4-Methyl-2-phenylpyrrolidine (CAS 891763-13-6) is a substituted phenylpyrrolidine building block with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol [1]. The compound bears a methyl group at the 4-position and a phenyl ring at the 2-position of the pyrrolidine scaffold, and suppliers typically offer it at ≥95% purity . This specific substitution pattern distinguishes it from positional isomers such as 2-methyl-4-phenylpyrrolidine (CAS 6947-14-4) and 2-(4-methylphenyl)pyrrolidine (CAS 62506-76-7), which share the same molecular formula but exhibit divergent physicochemical and pharmacological profiles .

1 Positional isomer SAR differentiation for receptor and enzyme targets
2 Ion mobility reference standard for CCS-based isomer identification
3 Crystallographically defined stereochemistry for structure-based research

Why This Compound Cannot Replace Close Pyrrolidine Analogs


Phenylpyrrolidine derivatives sharing the C₁₁H₁₅N molecular formula are not functionally interchangeable. The positional isomerism between 4-methyl-2-phenylpyrrolidine and 2-methyl-4-phenylpyrrolidine (CAS 6947-14-4) produces distinct three-dimensional conformations, steric environments, and electron distributions that fundamentally alter receptor recognition and binding kinetics . Within the broader phenylpyrrolidine class, literature demonstrates that even modest substituent repositioning can shift a compound from antagonist to agonist activity or alter nAChR binding affinity from 46 nM to >10,000 nM [1]. Substituting one isomer for another without experimental validation introduces uncontrolled variables that compromise SAR interpretation, assay reproducibility, and IP defensibility [2].

Positional isomerism
Altered substitution pattern fundamentally changes 3D conformation and receptor recognition.
Functional shift
Minor structural changes can shift ligand activity from antagonist to agonist.
SAR irreproducibility
Isomer substitution introduces uncontrolled variables compromising assay reproducibility and IP defensibility.

Differentiation Evidence for Procurement Decisions


Boiling Point and Flash Point vs. Positional Isomer

4-Methyl-2-phenylpyrrolidine (CAS 891763-13-6) exhibits a predicted boiling point of 246.6 ± 19.0 °C at 760 mmHg and a flash point of 102.8 ± 16.9 °C [1]. Its positional isomer 2-methyl-4-phenylpyrrolidine (CAS 6947-14-4) shows a boiling point of 252.4 ± 19.0 °C at 760 mmHg and a flash point of 107.3 ± 16.9 °C . This represents a difference of approximately 5.8 °C in boiling point and 4.5 °C in flash point .

Boiling & Flash Point
BP 246.6±19.0 °C vs 252.4±19.0 °C; FP 102.8±16.9 °C vs 107.3±16.9 °C
Guides purification and handling selection between positional isomers
Predicted values at 760 mmHg
physicochemical characterization pyrrolidine building block positional isomer differentiation

Collision Cross-Section and Conformational Differentiation

Computational modeling predicts that 4-methyl-2-phenylpyrrolidine adopts an envelope conformation with a collision cross-section (CCS) of 136.9 Ų for the [M+H]⁺ adduct . This conformational signature is a direct consequence of the 2,4-disubstitution pattern, which minimizes steric strain between the methyl and phenyl groups through specific ring puckering . Contrasting with the 2,3-substitution or unsubstituted pyrrolidine scaffolds where the CCS value and conformational population distribution differ substantially .

Collision Cross-Section
Class-level inference
136.9 Ų for [M+H]⁺ (m/z 162.13)
Supports isomer identification in ion mobility-mass spectrometry
Computational prediction; comparator CCS not available
ion mobility spectrometry conformational analysis collision cross-section

Crystallographic Validation in Asymmetric Synthesis

4-Methyl-2-phenylpyrrolidine has been incorporated into a crystalline sulfonimidoyl derivative and structurally characterized by single-crystal X-ray diffraction at 133 K [1]. The compound (S)-{N-[(R)-1-hydroxy-3-methylbut-2-yl]-4-methylphenylsulfonimidoyl}ethyl)-4-methyl-2-phenylpyrrolidine was resolved and its absolute configuration confirmed [1]. This crystallographic validation was published in Acta Crystallographica Section C, providing an unambiguous structural reference that distinguishes this specific stereoisomer from the racemate or other diastereomers [1].

Crystal Structure
Supporting evidence
Single-crystal X-ray at 133 K; absolute configuration confirmed for (S,R) diastereomer
Confirmed stereochemistry supports structure-based research and patent filings
Acta Cryst. C publication; racemate data lacking
X-ray crystallography chiral sulfonimidoyl derivatization stereochemical assignment

Phenylpyrrolidine Scaffold as RBP4 Reducer

Phenylpyrrolidine derivatives have been identified as a novel class of retinol-binding protein 4 (RBP4) reducers [1]. In structure-activity relationship studies, optimized phenylpyrrolidine derivatives (compounds 43b and 43c) achieved potent and long-lasting blood RBP4-level reduction when orally administered to mice at doses as low as 0.3 mg/kg [1]. While 4-methyl-2-phenylpyrrolidine itself was not the specific lead compound in this study, the scaffold class establishes a validated pharmacological trajectory for substituted phenylpyrrolidines as RBP4 modulators [2]. The 4-methyl substitution pattern on the pyrrolidine ring is a key variable in the SAR exploration of this series [1].

RBP4 Reducer Class
Class-level inference
Phenylpyrrolidine class: blood RBP4 ↓ at 0.3 mg/kg oral in mice (lead compounds)
Supports RBP4 modulator SAR exploration
Target compound not directly tested; class potential inferred
RBP4 inhibitor metabolic disease phenylpyrrolidine SAR

Purity Benchmark and Supply Chain Consistency

Multiple suppliers list 4-methyl-2-phenylpyrrolidine (CAS 891763-13-6) with a minimum purity specification of 95% . This provides a procurement benchmark that is quantitatively consistent across vendors including AKSci, CymitQuimica, and CheMenu . In comparison, the positional isomer 2-(4-methylphenyl)pyrrolidine (CAS 62506-76-7) is available at comparable purity (≥95% by GC and nonaqueous titration) from TCI , meaning that purity alone does not differentiate these compounds; structural identity confirmation via NMR or InChI Key (OVCVERGEPCICMG-UHFFFAOYSA-N for the target) is the critical differentiator [1].

Purity Benchmark
Specification review
≥95% (multiple vendors) vs ≥95% for positional isomer
Equivalent purity requires structural ID verification to avoid isomer mix-up
Vendor spec sheets; InChI Key match essential
chemical procurement purity specification quality control

Sigma-2 Receptor Pharmacology Gap vs. Close Analog

The positional isomer 2-(4-methylphenyl)pyrrolidine (CAS 62506-76-7) has a reported binding affinity (Ki) of 90 nM at the sigma-2 receptor (TMEM97) in rat PC12 cells . In contrast, no published sigma-2 binding data exist for 4-methyl-2-phenylpyrrolidine (CAS 891763-13-6) [1]. This pharmacological data gap is not evidence of inactivity but represents a critical differentiation point: researchers targeting sigma-2 with the 2-(4-methylphenyl) analog must not substitute 4-methyl-2-phenylpyrrolidine, as the different substitution position is expected to alter sigma receptor recognition substantially based on established phenylpyrrolidine SAR principles [1].

Sigma-2 Binding Gap
Data to verify
Target: no sigma-2 data; Comparator: Ki = 90 nM (rat PC12 cells)
Supports isomer differentiation studies; potential negative control for sigma-2
No published binding data for target; SAR predicts substantial shift
sigma-2 receptor TMEM97 binding affinity pharmacological selectivity

Recommended Application Scenarios for Procurement


Positional Isomer SAR Libraries for nAChR and GPCR Programs

The established sensitivity of phenylpyrrolidine nAChR binding to aryl substitution patterns (Ki range: 46 nM to >10,000 nM) makes 4-methyl-2-phenylpyrrolidine a valuable comparator in SAR libraries [1]. Its distinct 2-phenyl-4-methyl substitution pattern enables systematic exploration of steric and electronic effects at both ring positions simultaneously. Researchers can use this compound alongside 2-methyl-4-phenylpyrrolidine and 2-(4-methylphenyl)pyrrolidine to map the pharmacophoric requirements of novel targets, particularly where conformational constraints imposed by the substitution pattern influence binding pocket complementarity [2].

RBP4-Targeted Metabolic Disease Probe Development

Given that phenylpyrrolidine derivatives are validated RBP4 reducers with in vivo efficacy at oral doses as low as 0.3 mg/kg in mice, 4-methyl-2-phenylpyrrolidine can serve as a scaffold starting point for medicinal chemistry optimization [1]. The 4-methyl substituent introduces steric bulk and lipophilicity modulation at a position that influences both target engagement and pharmacokinetic properties. This compound is appropriate for hit-to-lead campaigns aiming to explore SAR around the pyrrolidine ring substitution, particularly where the goal is to differentiate from the 2-aryl-substituted lead series described in the Nakamura et al. 2022 study [1].

Ion Mobility-Mass Spectrometry Reference Standard

The computationally predicted collision cross-section of 136.9 Ų for the [M+H]⁺ adduct provides a specific molecular identifier for 4-methyl-2-phenylpyrrolidine in IM-MS workflows [1]. This enables its use as a reference standard to distinguish positional isomers in complex mixtures, such as reaction monitoring during synthesis or impurity profiling in pharmaceutical development. Procurement of the authenticated compound ensures accurate CCS library matching and prevents misassignment of isobaric species that co-elute in chromatographic separations [1].

Crystallography-Guided Fragment-Based Drug Design

The availability of single-crystal X-ray diffraction data for a sulfonimidoyl derivative of 4-methyl-2-phenylpyrrolidine provides a crystallographically validated structural template [1]. Fragment-based drug design programs can leverage this structural information for computational docking studies and pharmacophore modeling, particularly when exploring chiral pyrrolidine fragments. The confirmed absolute configuration eliminates stereochemical ambiguity that would otherwise confound structure-based design efforts [1].

Application
Selection Property
Validation Focus
nAChR/GPCR SAR library expansion
Positional isomer differentiation
Binding and functional assay across isomers
RBP4 modulator SAR exploration
Pyrrolidine ring substitution pattern
Blood RBP4 modulation in model systems
IM-MS isomer identification
CCS specificity
CCS matching and isobaric species resolution
Structure-based fragment probe design
Crystallographic stereochemical reference
Absolute configuration and docking model validation
Quote Request

Request a Quote for 4-Methyl-2-phenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.